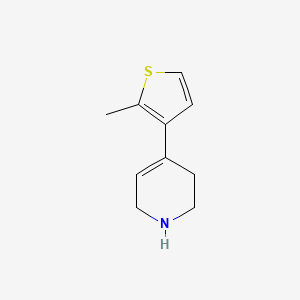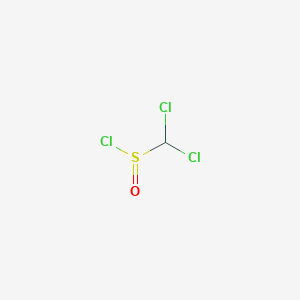
Dichloromethanesulfinyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dichloromethanesulfinyl chloride is an organosulfur compound with the molecular formula CHCl₂OS. It is a colorless liquid that is primarily used in organic synthesis. This compound is known for its reactivity and is often utilized in various chemical reactions due to its unique properties.
準備方法
Synthetic Routes and Reaction Conditions
Dichloromethanesulfinyl chloride can be synthesized through the chlorination of methanesulfinyl chloride. The reaction typically involves the use of chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction conditions include maintaining a low temperature to control the exothermic nature of the reaction.
Industrial Production Methods
In an industrial setting, this compound is produced by the chlorination of methanesulfinyl chloride in large reactors. The process involves the continuous addition of chlorine gas and the removal of heat to maintain the desired reaction temperature. The product is then purified through distillation to obtain high purity this compound.
化学反応の分析
Types of Reactions
Dichloromethanesulfinyl chloride undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form sulfonyl chlorides.
Reduction: It can be reduced to form methanesulfinyl compounds.
Substitution: It can undergo nucleophilic substitution reactions to form a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols are commonly used in substitution reactions.
Major Products Formed
Oxidation: Sulfonyl chlorides.
Reduction: Methanesulfinyl compounds.
Substitution: Various derivatives depending on the nucleophile used.
科学的研究の応用
Dichloromethanesulfinyl chloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of sulfonyl chlorides and other derivatives.
Biology: It is used in the modification of biomolecules for research purposes.
Medicine: It is used in the synthesis of pharmaceutical intermediates.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
作用機序
The mechanism of action of dichloromethanesulfinyl chloride involves its reactivity with nucleophiles. The compound acts as an electrophile, reacting with nucleophiles to form various derivatives. The molecular targets include nucleophilic sites on biomolecules and other organic compounds. The pathways involved in its reactions include nucleophilic substitution and oxidation-reduction mechanisms.
類似化合物との比較
Similar Compounds
Methanesulfonyl chloride: Similar in structure but lacks the additional chlorine atom.
Dichloromethane: Similar in containing chlorine atoms but lacks the sulfinyl group.
Chloromethanesulfonyl chloride: Similar in containing both chlorine and sulfonyl groups but differs in the position of the chlorine atoms.
Uniqueness
Dichloromethanesulfinyl chloride is unique due to its combination of chlorine and sulfinyl groups, which gives it distinct reactivity and applications compared to other similar compounds. Its ability to undergo a variety of chemical reactions makes it a versatile reagent in organic synthesis.
特性
CAS番号 |
62479-74-7 |
|---|---|
分子式 |
CHCl3OS |
分子量 |
167.4 g/mol |
IUPAC名 |
dichloromethanesulfinyl chloride |
InChI |
InChI=1S/CHCl3OS/c2-1(3)6(4)5/h1H |
InChIキー |
NEIDSGYCIHZSSN-UHFFFAOYSA-N |
正規SMILES |
C(S(=O)Cl)(Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



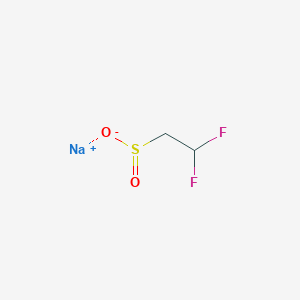

![9-(Cyclopropylmethyl)-3-methyl-9-azabicyclo[3.3.1]nonan-3-ol](/img/structure/B13161638.png)
![2-chloro-1-[1-(3,5-difluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethanone](/img/structure/B13161641.png)
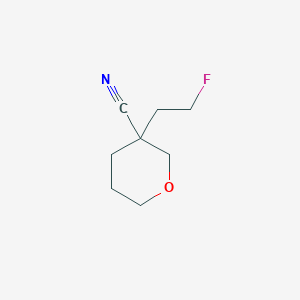
![Methyl (2R,3S)-3-(3-aminophenyl)-2-[(tert-butoxycarbonyl)amino]-3-hydroxypropanoate](/img/structure/B13161661.png)
![5-[3-(Dimethylamino)azetidin-1-yl]thiophene-2-carbaldehyde](/img/structure/B13161667.png)
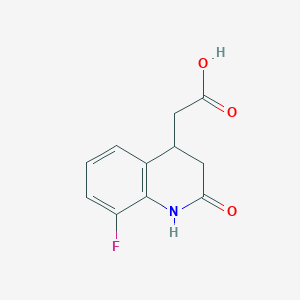
![2-(2-bromo-4-formyl-6-methoxyphenoxy)-N-[1-(2-furyl)ethyl]acetamide](/img/structure/B13161673.png)
![[(2-Methoxyphenyl)methyl]urea hydrochloride](/img/structure/B13161677.png)


